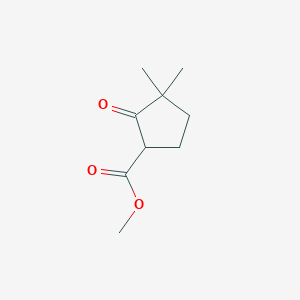

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

Description

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is a cyclic keto-ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. The compound features a cyclopentane ring substituted with a ketone group at position 2, a methyl ester at position 1, and two methyl groups at position 3. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing bicyclic frameworks or functionalized cyclopentane derivatives.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate |

InChI |

InChI=1S/C9H14O3/c1-9(2)5-4-6(7(9)10)8(11)12-3/h6H,4-5H2,1-3H3 |

InChI Key |

GQALPOWUSYCKFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1=O)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods:

Claisen Condensation: This involves the reaction of diethyl malonate with 2,2-dimethylcyclopentanone in the presence of a strong base, followed by acid hydrolysis.

Michael Addition: This method involves the reaction of 3,3-dimethylcyclopentanone with methyl acrylate in the presence of a base, followed by acid hydrolysis.

Friedel-Crafts Acylation: This involves the reaction of 3,3-dimethylcyclopentanone with methyl chloroformate in the presence of a Lewis acid catalyst, followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl group, which undergoes nucleophilic addition and condensation reactions . These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate and related compounds:

Functional and Reactivity Comparisons

- Electronic Effects : The phenyl-substituted analogues (e.g., Methyl 2-oxo-1-phenylcyclopentane-1-carboxylate) exhibit enhanced electron-withdrawing effects due to the aromatic ring, altering reactivity in Diels-Alder or Michael addition reactions .

- Solubility and Physical Properties : Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate has a higher molecular weight and longer alkyl chain, likely increasing hydrophobicity compared to the methyl variant .

Biological Activity

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with significant potential in various biological and medicinal applications. This article provides a detailed examination of its biological activity, synthesis methods, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to the cyclopentanone family. Its molecular formula is with a molecular weight of approximately 170.21 g/mol. The compound features a cyclic ketone structure with a carbonyl group (C=O) and an ester functional group. The presence of two additional methyl groups on the cyclopentane ring enhances its chemical reactivity and stability compared to similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques, including:

- Oxidation : The compound can be oxidized to produce carboxylic acids or other oxidized derivatives using agents like potassium permanganate.

- Reduction : Reduction reactions convert the ketone group to an alcohol group using lithium aluminum hydride or sodium borohydride.

- Substitution : It can undergo nucleophilic substitution reactions where the ester group is replaced by various nucleophiles such as amines or alcohols.

These methods highlight the compound's synthetic accessibility and versatility in organic chemistry .

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in studying enzyme-catalyzed reactions and metabolic pathways. Its potential roles include:

- Enzyme Interaction : The compound's carbonyl group facilitates nucleophilic addition and condensation reactions with biological molecules, providing insights into its mechanism of action within biochemical contexts.

- Therapeutic Applications : Ongoing investigations are exploring its application as a precursor for drug synthesis, potentially leading to new therapeutic agents.

Case Studies

Comparative Analysis

To understand the unique characteristics of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Key Differences |

|---|---|---|

| Methyl 2-oxocyclopentanecarboxylate | Similar structure but lacks additional methyl groups | Fewer substituents affect reactivity |

| Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | Slight structural differences | Different functional groups influence properties |

The specific substitution pattern of this compound enhances its reactivity and stability compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.